N-(3-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core linked to a 3-methoxyphenyl group via a sulfanyl-acetamide bridge. The thienopyrimidinone scaffold is notable for its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism or signal transduction. The 3-methoxy substituent on the phenyl ring enhances solubility and modulates electronic properties, while the methyl group at position 3 of the thienopyrimidinone contributes to steric stabilization .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-19-15(21)14-12(6-7-23-14)18-16(19)24-9-13(20)17-10-4-3-5-11(8-10)22-2/h3-8H,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYAPLBGJJSNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 305.36 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have demonstrated significant inhibitory effects on various cancer cell lines.
- In vitro Studies : A series of thieno[3,2-d]pyrimidine derivatives were tested against MDA-MB-231 (triple-negative breast cancer) cells, showing inhibition rates ranging from 43% to 87% at concentrations of 50 µM. The most potent compounds displayed IC50 values lower than those of established chemotherapeutics like paclitaxel .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Tyrosine Kinases : The compound may inhibit tyrosine kinase activity, which is crucial in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that certain derivatives induce apoptosis in cancer cells by activating caspase pathways.
- Anti-inflammatory Effects : Thieno[3,2-d]pyrimidines have shown promise in reducing inflammatory markers, thus potentially aiding in conditions characterized by chronic inflammation .
Case Studies
-
Study on MDA-MB-231 Cells :
- Objective : Evaluate the cytotoxicity of thieno[3,2-d]pyrimidine derivatives.
- Method : MTT assay was employed to assess cell viability.
- Results : Compounds exhibited IC50 values ranging from 10 to 30 µM, indicating potent antitumor activity compared to control groups.
- Inhibition of Aurora-A Kinase :
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Bioactivity: Chlorinated aromatic groups (e.g., 4-chlorophenyl in , 2,3-dichlorophenyl in ) may enhance hydrophobic interactions with target proteins but reduce aqueous solubility. Pyrazole and triazole substituents (e.g., ) introduce hydrogen-bonding capabilities, which could enhance binding affinity to enzymes like kinases or cholinesterases .
Thienopyrimidinone Core Modifications: Methyl or ethyl groups at position 3 (target compound vs.
Biological Activity Trends: Compounds with indole-oxadiazole hybrids (e.g., ) demonstrated inhibition of α-glucosidase (IC₅₀: 12–18 µM) and butyrylcholinesterase (IC₅₀: 8–14 µM), highlighting the role of heterocyclic diversity in enzyme targeting . Thioacetamide-triazoles (e.g., compounds 38 and 39 in ) showed MIC values of 16–32 µg/mL against E.
Pharmacokinetic and Physicochemical Properties
- Solubility : Methoxy-substituted compounds (target, ) likely exhibit higher aqueous solubility than chlorinated derivatives (logP reduction by ~0.5–1.0 units) .
- Metabolic Stability : Ethyl and methyl groups ( vs. target) may slow oxidative metabolism compared to unsubstituted analogs.
- Crystallinity: Diaminopyrimidin derivatives () form stable crystals with defined hydrogen-bonding networks, aiding in formulation development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
